

Reactivity Ratios of Allyl Acrylate in Radical Copolymerization: A Technical Guide

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Compound of Interest

Compound Name: *Allyl acrylate*

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Abstract

Allyl acrylate is a bifunctional monomer containing both a highly reactive acrylate group and a less reactive allyl group. This structural characteristic leads to unique behavior in radical copolymerization, where the monomer can be incorporated into a polymer chain primarily through the more reactive acrylate functionality, leaving a pendant allyl group available for subsequent crosslinking or functionalization. This technical guide provides a comprehensive overview of the reactivity of **allyl acrylate** in radical copolymerization. While specific, experimentally determined reactivity ratios for **allyl acrylate** are not readily available in the scientific literature, this guide synthesizes qualitative information from patents and related studies, and presents quantitative data for the structurally similar monomer, allyl acetate, as a proxy. Furthermore, detailed experimental protocols for the determination of reactivity ratios are provided, alongside visualizations of the underlying principles and workflows.

Introduction to Reactivity Ratios in Radical Copolymerization

In a radical copolymerization involving two monomers, M_1 and M_2 , the composition of the resulting copolymer is determined by the relative rates of the four possible propagation reactions:

- k_{11} : $M_1\bullet + M_1 \rightarrow M_1M_1\bullet$
- k_{12} : $M_1\bullet + M_2 \rightarrow M_1M_2\bullet$
- k_{21} : $M_2\bullet + M_1 \rightarrow M_2M_1\bullet$
- k_{22} : $M_2\bullet + M_2 \rightarrow M_2M_2\bullet$

The reactivity ratios, r_1 and r_2 , are defined as:

- $r_1 = k_{11} / k_{12}$
- $r_2 = k_{22} / k_{21}$

These ratios indicate the preference of a growing polymer chain radical for adding a monomer of its own kind versus the comonomer.

- If $r > 1$, the radical prefers to add its own monomer (homo-propagation).
- If $r < 1$, the radical prefers to add the other monomer (cross-propagation).
- If $r = 1$, the radical shows no preference.

The product of the reactivity ratios (r_1r_2) provides insight into the overall copolymerization behavior:

- $r_1r_2 = 1$: Ideal copolymerization, resulting in a random copolymer.
- $r_1r_2 \approx 0$: Alternating copolymerization.
- $r_1r_2 < 1$: A tendency towards alternation.
- $r_1r_2 > 1$: A tendency towards block copolymer formation.

Reactivity of Allyl Acrylate

Direct experimental data for the reactivity ratios of **allyl acrylate** in radical copolymerization is scarce in publicly available literature. However, qualitative information and data from analogous systems provide a strong indication of its behavior.

A key finding from patent literature is that the acrylate group of **allyl acrylate** is significantly more reactive in free-radical polymerization than the allyl group[1]. This leads to the preferential incorporation of the **allyl acrylate** monomer into the polymer backbone through the acrylate double bond, resulting in a copolymer with pendant allyl groups[1].

This disparity in reactivity is a well-known phenomenon for allyl monomers in general, which tend to have low reactivity ratios in copolymerization with more reactive vinyl monomers like acrylates and styrenes. The lower reactivity of the allyl group is often attributed to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, forming a stable, less reactive allylic radical.

Quantitative Data for a Structurally Similar Monomer: Allyl Acetate

To provide a quantitative perspective, the reactivity ratios for allyl acetate, a structurally similar monomer to **allyl acrylate**, in copolymerization with common vinyl monomers are presented in Table 1. This data serves as a valuable proxy for understanding the expected copolymerization behavior of **allyl acrylate**. The data consistently shows that the reactivity ratio for the allyl monomer (r_1) is significantly less than 1, and also much lower than the reactivity ratio of the comonomer (r_2), indicating that the comonomer radical much prefers to add to another comonomer molecule than to the allyl monomer.

Table 1: Reactivity Ratios of Allyl Acetate (M_1) in Radical Copolymerization

Comonomer (M_2)	r_1 (Allyl Acetate)	r_2	Temperature (°C)	Polymerization System
Methyl Methacrylate	0.024 ± 0.009	41 ± 6	60	Bulk
n-Butyl Acrylate	0.04 ± 0.02	11.7 ± 1.0	60	Bulk
Styrene	0.021 ± 0.001	66 ± 4	60	Bulk

Data sourced from studies on allyl acetate copolymerization.

Based on this data, it is highly probable that the reactivity ratio of **allyl acrylate** (r_1) in copolymerization with monomers like methyl methacrylate, n-butyl acrylate, and styrene would also be very low, likely in the order of 10^{-2} .

Experimental Protocols for Determining Reactivity Ratios

The determination of monomer reactivity ratios is a critical step in understanding and controlling copolymerization processes. The following outlines a general experimental protocol.

Materials

- Monomers (e.g., **Allyl Acrylate**, comonomer)
- Initiator (e.g., 2,2'-Azobisisobutyronitrile - AIBN)
- Solvent (e.g., Toluene, Benzene, or bulk polymerization)
- Inhibitor remover (e.g., basic alumina column)
- Precipitating solvent (e.g., Methanol, Hexane)
- Deuterated solvent for NMR analysis (e.g., CDCl_3)

Polymerization Procedure

- Monomer Purification: Remove inhibitors from monomers by passing them through a column of basic alumina.
- Preparation of Monomer Feed Solutions: Prepare a series of monomer feed solutions with varying molar ratios of **allyl acrylate** to the comonomer in a suitable solvent (or in bulk).
- Initiator Addition: Add a known amount of a free-radical initiator (e.g., AIBN, typically 0.1-1.0 mol% relative to the total monomer concentration).
- Degassing: Deoxygenate the reaction mixtures by purging with an inert gas (e.g., nitrogen or argon) or by several freeze-pump-thaw cycles.

- **Polymerization:** Conduct the polymerization at a constant temperature (e.g., 60-80 °C) in a sealed reaction vessel under an inert atmosphere.
- **Low Conversion:** Terminate the polymerization at low conversion (<10%) to ensure that the monomer feed composition remains essentially constant. This can be achieved by rapid cooling and/or addition of an inhibitor.
- **Copolymer Isolation and Purification:** Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent. Filter and wash the precipitated copolymer to remove unreacted monomers and initiator residues. Dry the copolymer to a constant weight under vacuum.

Copolymer Composition Analysis

The composition of the purified copolymer is determined using analytical techniques such as:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H -NMR):** This is a powerful and common method. By integrating the characteristic proton signals of each monomer unit in the copolymer spectrum, the molar ratio of the monomers in the copolymer can be accurately determined.
- **Fourier-Transform Infrared (FT-IR) Spectroscopy:** The ratio of characteristic absorption bands of the two monomer units can be used to determine the copolymer composition.
- **Elemental Analysis:** If one of the monomers contains a unique element (e.g., nitrogen, halogen), elemental analysis can be used to determine the copolymer composition.

Calculation of Reactivity Ratios

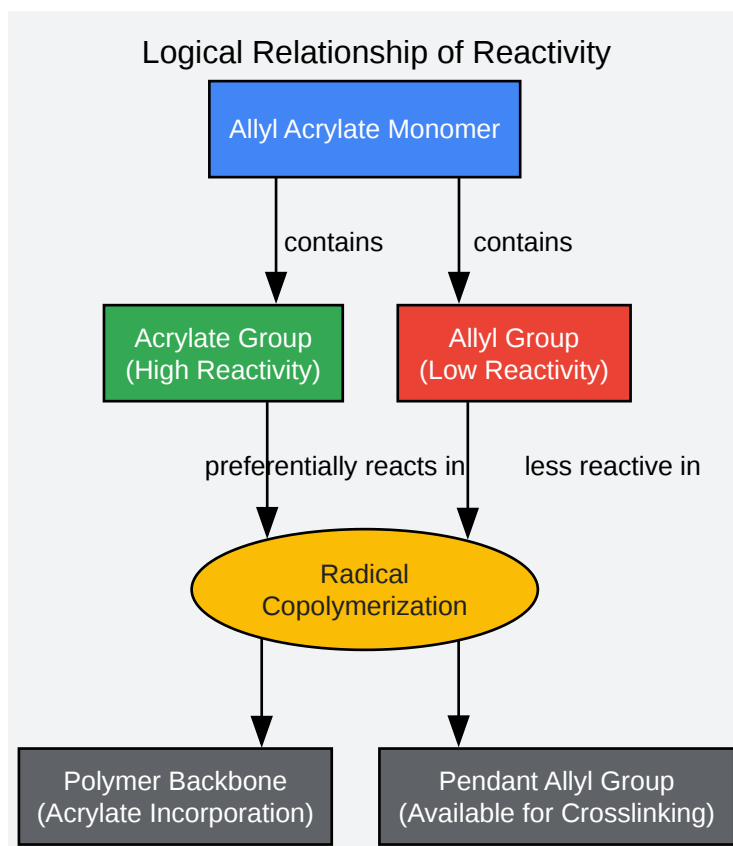
Several methods can be used to calculate the reactivity ratios from the monomer feed composition and the determined copolymer composition data.

- **Linearization Methods:**
 - **Fineman-Ross (F-R) Method:** This method linearizes the copolymerization equation to allow for graphical determination of r_1 and r_2 .

- Kelen-Tüdös (K-T) Method: An extension of the F-R method that provides more reliable results, especially at the extremes of the feed composition range.
- Non-Linear Least Squares (NLLS) Method: This is a more statistically robust method that involves fitting the non-linear copolymerization equation directly to the experimental data to find the values of r_1 and r_2 that minimize the sum of the squares of the differences between the experimental and calculated copolymer compositions.

Visualizations

Logical Relationship of Reactivity in Allyl Acrylate Copolymerization

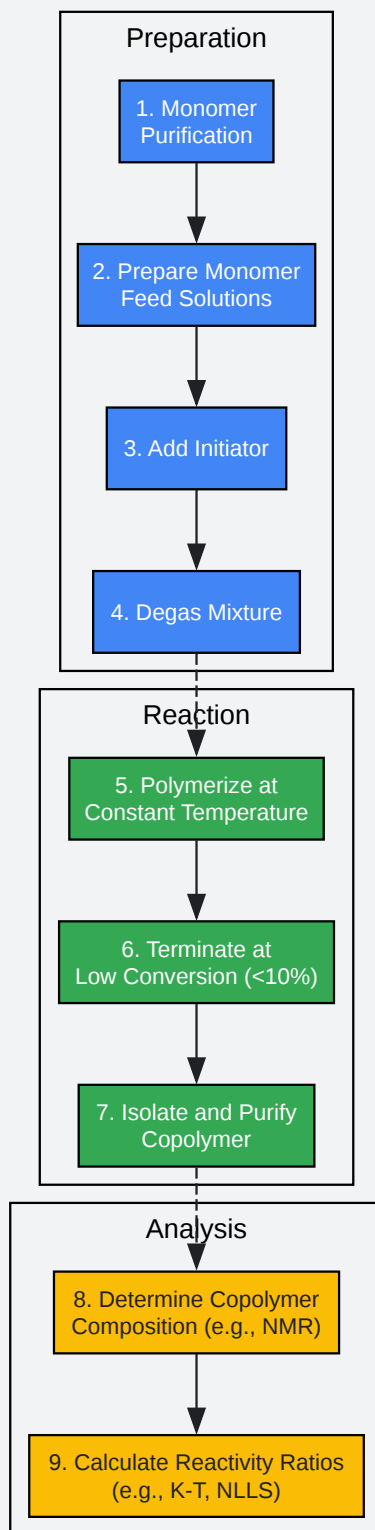


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Caption: Reactivity difference in **allyl acrylate** during radical polymerization.

Experimental Workflow for Determining Reactivity Ratios

Experimental Workflow for Reactivity Ratio Determination



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Caption: Step-by-step workflow for determining monomer reactivity ratios.

Conclusion

While quantitative reactivity ratios for the radical copolymerization of **allyl acrylate** remain to be definitively established in the literature, a strong qualitative understanding of its behavior can be inferred from patent disclosures and data on analogous allyl monomers. The pronounced difference in reactivity between the acrylate and allyl functionalities leads to the formation of linear copolymers with pendant allyl groups, which are valuable for subsequent modifications such as crosslinking. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to determine the specific reactivity ratios of **allyl acrylate** with various comonomers, enabling the precise design and synthesis of functional polymers for a wide range of applications, including in the development of advanced materials for the pharmaceutical and biomedical fields.

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References

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